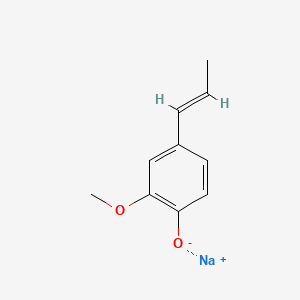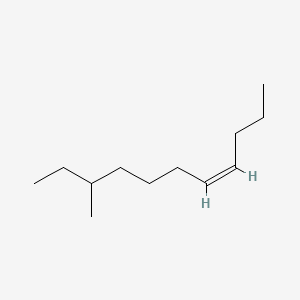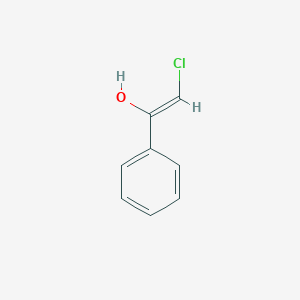
(Z)-2-chloro-1-phenylethenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-chloro-1-phenylethenol: is an organic compound characterized by the presence of a chlorine atom, a phenyl group, and a hydroxyl group attached to an ethene backbone. This compound is notable for its geometric isomerism, specifically the Z-configuration, which indicates that the chlorine and hydroxyl groups are on the same side of the double bond.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-2-chloro-1-phenylethenol involves the reaction of phenylmagnesium bromide with chloroacetaldehyde. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.
Wittig Reaction: Another method involves the Wittig reaction between a suitable phosphonium ylide and chloroacetaldehyde. This reaction is carried out in a non-polar solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Catalysts and optimized reaction parameters are used to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: (Z)-2-chloro-1-phenylethenol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various alcohols depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions under reflux conditions.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetone.
Reduction: Formation of 2-chloro-1-phenylethanol.
Substitution: Formation of 2-hydroxy-1-phenylethenol or 2-amino-1-phenylethenol.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (Z)-2-chloro-1-phenylethenol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving halogenated alcohols.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Industry:
Polymer Production: It is utilized in the production of specialty polymers and resins due to its reactive functional groups.
作用机制
Mechanism: The mechanism of action of (Z)-2-chloro-1-phenylethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: this compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.
Receptors: It may interact with certain receptors, modulating signal transduction pathways involved in cellular responses.
相似化合物的比较
(E)-2-chloro-1-phenylethenol: The E-isomer of the compound, where the chlorine and hydroxyl groups are on opposite sides of the double bond.
2-chloro-1-phenylethanol: A similar compound without the double bond, resulting in different chemical properties and reactivity.
2-bromo-1-phenylethenol: A brominated analog with similar structural features but different reactivity due to the presence of a bromine atom instead of chlorine.
Uniqueness:
Geometric Isomerism: The Z-configuration of (Z)-2-chloro-1-phenylethenol imparts unique steric and electronic properties, influencing its reactivity and interactions.
Functional Groups: The presence of both chlorine and hydroxyl groups provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H7ClO |
|---|---|
分子量 |
154.59 g/mol |
IUPAC 名称 |
(Z)-2-chloro-1-phenylethenol |
InChI |
InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6- |
InChI 键 |
KTIZSSHSPIVCDE-VURMDHGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/Cl)/O |
规范 SMILES |
C1=CC=C(C=C1)C(=CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


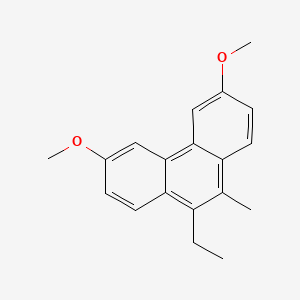
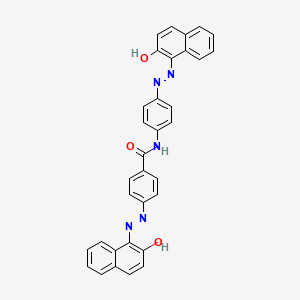
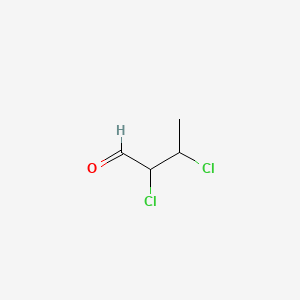
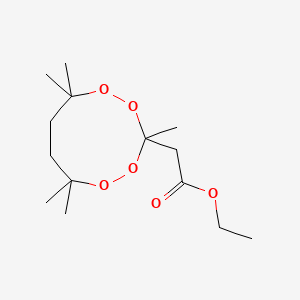
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
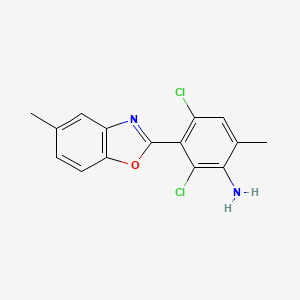
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

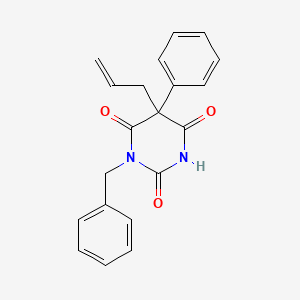
![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)

![2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate](/img/structure/B13803911.png)
